In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural characteristics, spectral data, and potential synthesis methodologies. Furthermore, it explores the broader context of its potential biological activities by examining the established mechanisms of related phenolic compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Chemical Properties and Structure
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one is a substituted propiophenone featuring a phenyl ring functionalized with two chlorine atoms, a hydroxyl group, and a propanoyl group. This unique combination of functional groups dictates its chemical reactivity and potential biological interactions.
Table 1: Chemical and Physical Properties of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one [1]
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |
| Molecular Weight | 219.06 g/mol | PubChem[1] |
| IUPAC Name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | PubChem[1] |
| CAS Number | 18430-74-5 | PubChem[1] |
| SMILES | CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | PubChem[1] |
| InChI | InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | PubChem[1] |
| InChIKey | OYUBSDJHAZSFHZ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis
The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one can be achieved through several established organic chemistry methodologies. A prominent and efficient route is the Fries rearrangement of a corresponding phenolic ester. This reaction is particularly useful for the ortho-acylation of phenols.
Experimental Protocol: Synthesis via Fries Rearrangement
The following protocol outlines a general procedure for the synthesis of hydroxyaryl ketones, which can be adapted for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.[2][3][4]
Materials:
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3,5-dichlorophenyl propionate
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Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (solvent)
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Hydrochloric acid (HCl)
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate (or magnesium sulfate)
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Standard laboratory glassware and equipment for organic synthesis
Procedure:
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Esterification: Prepare 3,5-dichlorophenyl propionate by reacting 3,5-dichlorophenol with propionyl chloride in the presence of a suitable base.
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Fries Rearrangement:
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In a round-bottom flask, dissolve 3,5-dichlorophenyl propionate in nitrobenzene.
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Cool the mixture in an ice bath.
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Slowly add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C) to favor the ortho-product.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
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Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extract the product with dichloromethane.
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Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
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Caption: General workflow for the synthesis via Fries rearrangement.
Spectral Data
The structural elucidation of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons. The aromatic protons will likely appear as two doublets due to their distinct chemical environments. The methylene protons will exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield chemical shift (typically >190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 200 - 210 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 120 - 130 |
| Aromatic C-C=O | 115 - 125 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 5 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O (ketone) | 1650 - 1700 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments. Common fragmentation pathways would involve cleavage of the acyl group and loss of the ethyl group.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one are limited, the activities of related phenolic and chlorinated phenolic compounds provide insights into its potential pharmacological profile.
Antimicrobial Activity
Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanisms of action are often multifaceted and can include:
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Disruption of Cell Membranes: The lipophilic nature of the phenyl ring allows for insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[5][6]
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Enzyme Inhibition: The hydroxyl group can interact with and inactivate essential bacterial enzymes.[6]
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Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids.[6][7]
The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, potentially modulating its antimicrobial potency.
Caption: Potential antimicrobial mechanisms of phenolic compounds.
Cytotoxic and Anticancer Activity
Substituted phenols have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.
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Induction of Oxidative Stress: Similar to their antimicrobial action, these compounds can generate ROS in cancer cells, triggering apoptotic pathways.[7]
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Mitochondrial Dysfunction: Phenolic compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
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Interaction with Signaling Proteins: The molecule may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases.[8]
Caption: Potential cytotoxic signaling pathways of substituted phenols.
Conclusion
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one presents a compelling scaffold for further investigation in drug discovery and materials science. Its synthesis is accessible through established methods like the Fries rearrangement. The presence of reactive functional groups suggests a rich chemical reactivity and potential for derivatization to modulate its biological and physical properties. Further experimental studies are warranted to fully elucidate its spectral characteristics, confirm its biological activities, and explore its potential applications. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | C9H8Cl2O2 | CID 736410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
